4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F4O2. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenylacetic acid core, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethyl)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in enzymes, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. Additionally, the fluoro substituent can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may alter gene expression by modulating transcription factors or epigenetic regulators. Furthermore, this compound can impact cellular metabolism by affecting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can occur through hydrogen bonding, ionic interactions, and halogen bonding. Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including organ damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s fluorinated groups can affect its metabolic stability and the rate of biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s lipophilicity allows it to accumulate in hydrophobic regions, such as lipid bilayers and intracellular organelles. This distribution can influence its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, influencing gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated motifs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid involves its interaction with various molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness: 4-Fluoro-3-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenylacetic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPQAYFSXCYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372165 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-47-4 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220227-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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